molecular formula C25H33N3O4 B2665558 2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 922034-21-7

2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2665558
CAS No.: 922034-21-7
M. Wt: 439.556
InChI Key: UMCBKHSLEAQRAX-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O4 and its molecular weight is 439.556. The purity is usually 95%.
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Scientific Research Applications

Radioligand Studies and Sigma-2 Receptor Exploration

Radiolabeled analogues of tetrahydroquinolinyl benzamides have been synthesized and evaluated for their affinity towards sigma-2 (σ2) receptors, serving as promising tools for in vitro studies of these receptors. Notably, studies have found specific analogues to exhibit high affinity for σ2 receptors, making them valuable ligands for understanding receptor behavior and potentially aiding in tumor diagnosis due to the σ2 receptor's association with proliferative status (Xu et al., 2005).

Synthetic Pathways and Chemical Analysis

The compound's synthetic pathways have been a subject of research, contributing to the broader field of organic chemistry. Studies involving the hydrogenolysis of related compounds have enabled the synthesis of latifine dimethyl ether, highlighting the chemical versatility and potential for producing various derivatives of tetrahydroquinolinyl benzamides. These synthetic strategies open avenues for creating novel compounds with potential biological applications (Gore & Narasimhan, 1988).

PET Radiotracer Development

Research has focused on the development of positron emission tomography (PET) radiotracers based on benzamide analogues for imaging σ2 receptor status in solid tumors. The exploration of fluorine-18-labeled benzamide analogues for PET imaging is particularly noteworthy. These studies aim at advancing diagnostic tools for cancer, utilizing the high affinity of certain analogues towards σ2 receptors to potentially differentiate tumor cells based on their receptor expression (Tu et al., 2007).

Pharmacological Profile and Drug Development

The pharmacological profiling of arylamides hybrids, derived from high-affinity σ2 receptor ligands, underscores the compound's relevance in drug development. These hybrids have shown significant promise in tumor diagnosis and PET tracer development, with select compounds demonstrating excellent σ1/σ2 selectivities. However, challenges such as interactions with P-glycoprotein (P-gp) have been identified, which could affect the utility of these compounds as PET agents in tumors that overexpress P-gp (Abate et al., 2011).

Hemostatic Effects and Blood Coagulation

Investigations into the effects of certain tetrahydroisoquinoline derivatives on blood coagulation have revealed hemostatic properties. These studies provide insights into the potential therapeutic applications of these compounds, particularly those with specific structural features that significantly decrease blood coagulation time, highlighting the intersection between synthetic organic chemistry and pharmacological research (Limanskii et al., 2009).

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4/c1-27-11-5-6-18-16-19(9-10-21(18)27)22(28-12-14-32-15-13-28)17-26-25(29)20-7-4-8-23(30-2)24(20)31-3/h4,7-10,16,22H,5-6,11-15,17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCBKHSLEAQRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=CC=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.